1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea
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Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea linkage connecting to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea typically involves the following steps:
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Formation of the Pyrimidine Intermediate
Starting Materials: 2-chloropyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often under reflux conditions to facilitate the substitution reaction.
Product: 4-(Dimethylamino)pyrimidine.
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Coupling with Isocyanate
Starting Materials: 4-(Dimethylamino)pyrimidine and 3,5-dimethylphenyl isocyanate.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced forms of the urea linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea is unique due to its specific combination of a pyrimidine ring with a dimethylamino group and a urea linkage to a dimethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-12(2)9-13(8-11)19-16(22)18-10-14-17-6-5-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUCIYLXCUDTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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